Computed Octanol-Water Partition Coefficient (LogP) for Lipophilicity Assessment
The tri-methyl substitution pattern on 2-Hydrazinyl-3,5,6-trimethylpyrazine results in a significantly higher predicted logP (a measure of lipophilicity) compared to its unsubstituted parent compound, 2-hydrazinylpyrazine. This difference predicts altered membrane permeability and distribution characteristics, a key factor for applications in medicinal chemistry and chemical biology [1]. While experimental logP data is not available for these specific compounds, the predicted values provide a class-level inference for procurement decisions.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.28 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 2-Hydrazinylpyrazine, predicted logP = -0.41 (ALOGPS 2.1) |
| Quantified Difference | ΔLogP ≈ 1.69 log units, indicating a ~49-fold increase in predicted partition coefficient towards octanol. |
| Conditions | Computed values from ALOGPS 2.1 via ChemSpider; no experimental data available. |
Why This Matters
This substantial difference in predicted lipophilicity precludes direct substitution of the target compound for 2-hydrazinylpyrazine in applications where membrane crossing or hydrophobic partitioning is critical.
- [1] ISICEY B, et al. Impact of methyl substitution on logP: A QSPR study of pyrazine derivatives. J. Mol. Model. 2015; 21: 45. View Source
